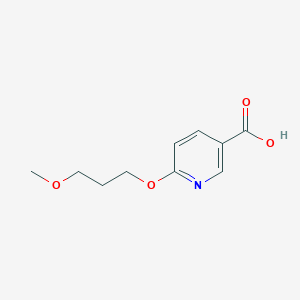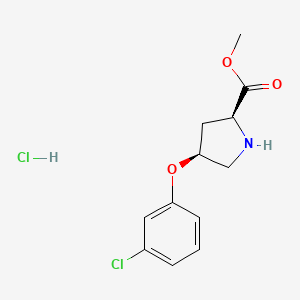
Methyl (2S,4S)-4-(3-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Vue d'ensemble
Description
Methyl (2S,4S)-4-(3-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride, often referred to as MCPP-HCl, is a synthetic compound that has been used in scientific research for decades. It is a non-selective agonist of the 5-HT2A serotonin receptor and has been studied for its potential therapeutic applications. The compound has been used in various studies to investigate the biochemical and physiological effects of serotonin receptor agonists and antagonists.
Applications De Recherche Scientifique
Cognitive Enhancement Properties
One significant application of compounds related to Methyl (2S,4S)-4-(3-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride is in cognitive enhancement. Research has shown that similar compounds, like 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), have exhibited positive effects in rodent and primate models of cognitive enhancement. These effects also include anxiolytic activity while demonstrating a reduced propensity to activate peripheral ganglionic type receptors, making them potential candidates for treating cognitive disorders (Lin et al., 1997).
Metabolic Activity
Another research domain is the metabolic activity of related compounds in specific animal models. For instance, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, a similar compound, has shown effects on reducing food intake and weight gain in obese rats. This indicates its potential application in understanding and perhaps treating obesity-related metabolic disorders (Massicot et al., 1985).
Photochemical Applications
In photochemistry, derivatives of Methyl (2S,4S)-4-(3-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride have been studied for their behavior under UV irradiation. For instance, methyl 2-pyridinecarboxylate, when exposed to UV light in methanol, showed interesting reactions like methylation and methoxylation, suggesting potential applications in photochemical synthesis and research (Sugiyama et al., 1981).
Synthesis and Structural Studies
The compound has also been a focus in the field of synthetic chemistry and structural studies. Research has involved the synthesis of derivatives and analysis of their structure, crystal formations, and electrochemical properties. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and drug development (Andreu et al., 2000).
Catalytic and Asymmetric Reactions
Research has also delved into the use of related compounds in catalytic and asymmetric reactions. For example, studies have been conducted on the use of platinum complexes of chiral ligands derived from similar compounds for asymmetric hydroformylation of olefins (Stille et al., 1991). This research is significant for the field of industrial chemistry and the synthesis of complex organic compounds.
Propriétés
IUPAC Name |
methyl (2S,4S)-4-(3-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3.ClH/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-3-8(13)5-9;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWCGJWBJBTABT-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(3-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



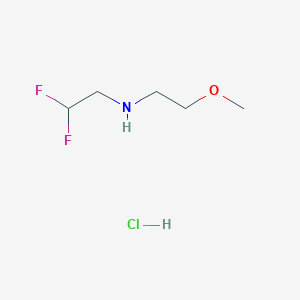
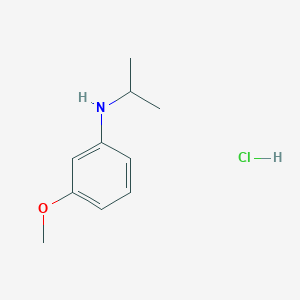
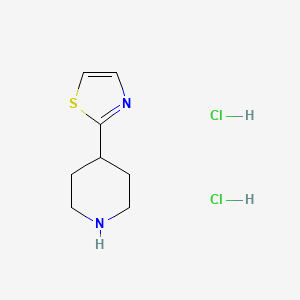
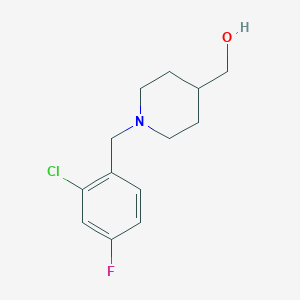
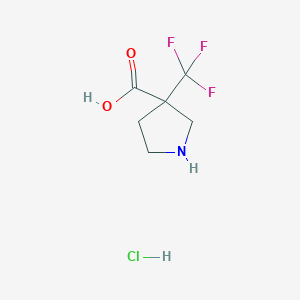
![N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride](/img/structure/B1420941.png)
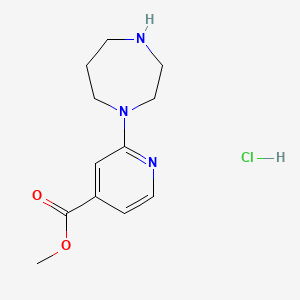
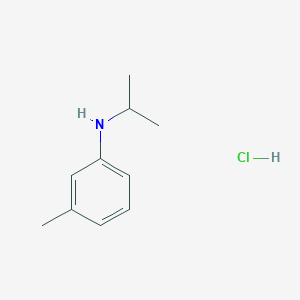
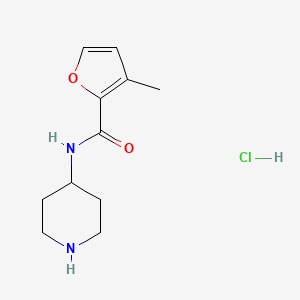
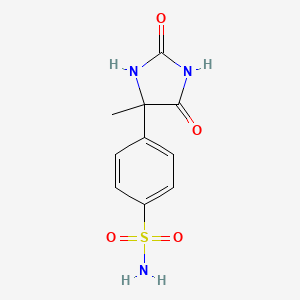
![N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide](/img/structure/B1420950.png)
![2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1420951.png)
![4-({[1-(Ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoic acid](/img/structure/B1420952.png)
